molecular formula C14H21BrN2O4S2 B7897181 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897181
M. Wt: 425.4 g/mol
InChI Key: QIQAMKJWIOVPNO-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl ester group at the 1-position and a 5-bromo-thiophene-2-sulfonylamino-methyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₅H₂₂BrN₂O₄S, with a molecular weight of 413.32 g/mol (CAS: 68388-91-0) . Notably, this compound is listed as discontinued in commercial catalogs (CymitQuimica Ref: 10-F090116), suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

tert-butyl 2-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4S2/c1-14(2,3)21-13(18)17-8-4-5-10(17)9-16-23(19,20)12-7-6-11(15)22-12/h6-7,10,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQAMKJWIOVPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1261230-34-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butyl ester group, a sulfonamide group, and a bromothiophene moiety. The structural formula is represented as follows:

C13H19BrN2O4S2\text{C}_{13}\text{H}_{19}\text{BrN}_2\text{O}_4\text{S}_2

Key Properties

PropertyValue
Molecular Weight425.36 g/mol
IUPAC Nametert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate
CAS Number1261230-34-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions involving amines and dihaloalkanes.
  • Introduction of the tert-butyl Ester Group : Achieved via esterification with tert-butyl alcohol.
  • Attachment of the Bromothiophene Moiety : Coupling reactions such as Suzuki or Stille coupling are employed.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds similar to 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine have shown significant activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

A comparative study demonstrated that certain derivatives exhibited cytotoxicity that reduced cell viability significantly when compared to standard chemotherapeutic agents like cisplatin. The structure-dependence of the anticancer activity suggests that modifications in the chemical structure can enhance efficacy against cancer cells while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, compounds containing similar moieties have been evaluated for antimicrobial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined, showing promising results with certain derivatives exhibiting MIC values as low as 1–8 µg/mL against resistant strains .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Halogen Bonding : The presence of bromine allows for unique interactions through halogen bonding, enhancing binding affinity to biological targets compared to other halogens .

Case Studies and Research Findings

  • Anticancer Studies : A study involving various derivatives showed that those with free amino groups demonstrated higher anticancer activity compared to those with acetylamino fragments. Compounds containing thienyl fragments exhibited the highest potency against A549 cells while maintaining low cytotoxicity towards non-cancerous cells .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of derivatives showed that certain compounds effectively inhibited growth in multidrug-resistant bacterial strains, indicating their potential as therapeutic agents in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS/Ref Molecular Formula Key Substituents Notable Properties Evidence
Target: 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 68388-91-0 C₁₅H₂₂BrN₂O₄S 5-Bromo-thiophene-2-sulfonamide Discontinued; thiophene ring with Br and sulfonamide group enhances electron withdrawal.
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester N/A C₁₈H₂₅NO₅S Tosyl (p-toluenesulfonyl) group Intermediate in enzyme inhibitor synthesis (e.g., leukotriene A4 hydrolase). Tosyl group improves leaving-group reactivity.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate N/A C₂₀H₂₈BrN₂O₅ 5-Bromo-pyridine with dimethoxymethyl Pyridine ring introduces aromatic nitrogen; dimethoxymethyl enhances solubility.
2-[(Methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester N/A C₁₃H₂₄N₂O₄S Methanesulfonyl-methyl-amino group Simpler sulfonamide derivative; used in synthesizing N-methyl-pyrrolidinyl methanesulfonamide intermediates.
2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester N/A C₁₉H₂₅NO₃ 4-Acetylbenzyl group Aromatic acetyl group may enhance π-π stacking interactions; exists as rotamers.
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate 871717-03-2 C₁₆H₂₂BrNO₂ 3-Bromophenyl group Bromine on phenyl increases lipophilicity; potential for cross-coupling reactions.
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 1353959-69-9 C₁₂H₂₂N₂O₄ Carboxymethyl-amino group Carboxylic acid enhances hydrophilicity; possible use in peptide-like conjugates.
4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 2301068-67-5 C₁₈H₂₆BrN₂O₄ 5-Amino-2-bromo-phenoxymethyl (piperidine core) Piperidine ring increases conformational flexibility; amino and bromo groups enable further functionalization.

Key Structural and Functional Differences:

Heterocyclic Core :

  • The target compound uses a pyrrolidine ring, while the piperidine derivative () has a six-membered ring, offering greater flexibility .
  • Thiophene (target) vs. pyridine () or benzene (): Thiophene’s sulfur atom may improve metabolic stability compared to pyridine’s nitrogen .

Bromine Placement: Bromine on thiophene (target) vs. pyridine () or phenyl () alters steric and electronic interactions.

Physicochemical Properties :

  • The target’s discontinued status contrasts with commercially available analogs (e.g., ), possibly due to synthetic complexity or stability issues .
  • Carboxylic acid derivatives () exhibit higher hydrophilicity than sulfonamides, impacting bioavailability .

Applications :

  • Tosyl and methanesulfonyl derivatives () are intermediates in enzyme inhibitor synthesis, whereas acetylbenzyl derivatives () serve in stereoselective synthesis of benzylic amines .
  • Piperidine analogs () may be preferred in drug discovery for their conformational flexibility .

Preparation Methods

Sulfonation of 5-Bromo-Thiophene

The sulfonation of 5-bromo-thiophene is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. Thiophene derivatives undergo electrophilic substitution at the 2-position due to aromatic stabilization, yielding 5-bromo-thiophene-2-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the reactive sulfonyl chloride.

Reaction Conditions :

  • Sulfonation : 5-Bromo-thiophene (1 equiv) in ClSO₃H (3 equiv) at 0–5°C for 2–4 hours.

  • Chlorination : PCl₅ (1.2 equiv) in dichloromethane (DCM) at reflux for 6 hours.

Yield : 68–75% (isolated via distillation under reduced pressure).

Preparation of tert-Butyl 2-(Aminomethyl)Pyrrolidine-1-Carboxylate

Boc Protection of Pyrrolidine

Pyrrolidine is protected as its tert-butyl carbamate using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP):

Pyrrolidine+(Boc)2Opyridine, rttert-butyl pyrrolidine-1-carboxylate(85% yield)\text{Pyrrolidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{pyridine, rt}} \text{tert-butyl pyrrolidine-1-carboxylate} \quad (85\%\ \text{yield})

Introduction of the Aminomethyl Group

The 2-position of Boc-protected pyrrolidine is functionalized via a two-step sequence:

  • Hydroxymethylation : Lithiation at C-2 using LDA (lithium diisopropylamide) followed by quenching with formaldehyde generates tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Amination : Conversion of the hydroxyl group to a mesylate (MsCl, Et₃N) and subsequent displacement with aqueous ammonia yields the aminomethyl derivative.

Reaction Conditions :

  • Hydroxymethylation : LDA (2.2 equiv), THF, −78°C; formaldehyde (1.5 equiv), −78°C to rt.

  • Mesylation : MsCl (1.1 equiv), Et₃N (1.2 equiv), DCM, 0°C to rt.

  • Displacement : NH₃ (7N in MeOH), 60°C, 12 hours.

Yield : 52–60% over three steps.

Sulfonamide Coupling

The final step involves reacting 5-bromo-thiophene-2-sulfonyl chloride with tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate under basic conditions to form the sulfonamide linkage:

tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate+5-bromo-thiophene-2-sulfonyl chlorideEt3N, DCMTarget compound\text{tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate} + \text{5-bromo-thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

Optimized Conditions :

  • Base : Triethylamine (2.5 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C to rt.

  • Reaction Time : 4–6 hours.

Yield : 65–73% after column chromatography (silica gel, hexane/EtOAc gradient).

Alternative Synthetic Routes and Modifications

Reductive Amination Approach

An alternative method employs reductive amination to install the aminomethyl group:

  • Ketone Formation : Oxidation of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to the corresponding ketone using Dess-Martin periodinane.

  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in MeOH.

Yield : 58–62% (lower due to over-reduction side reactions).

Solid-Phase Synthesis

For high-throughput applications, the sulfonamide coupling can be performed on a solid support (e.g., Wang resin), though this method requires additional optimization to maintain Boc group stability.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

  • Solvent : DCM and THF are preferred for sulfonylation due to their inertness and ability to dissolve both reactants.

  • Base : Et₃N outperforms pyridine in minimizing side reactions (e.g., sulfonate ester formation).

Temperature Control

Exothermic reactions during sulfonyl chloride addition necessitate cooling (0–5°C) to prevent decomposition.

Purification Challenges

The polar nature of the sulfonamide product often requires gradient elution (hexane → EtOAc) for effective silica gel chromatography.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for sulfonation and chlorination steps, improving heat dissipation and reaction homogeneity. Automated liquid handling systems ensure precise stoichiometry in Boc protection and amination stages, achieving batch-to-batch consistency (>98% purity by HPLC) .

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